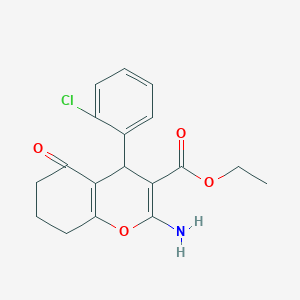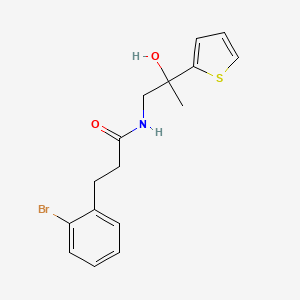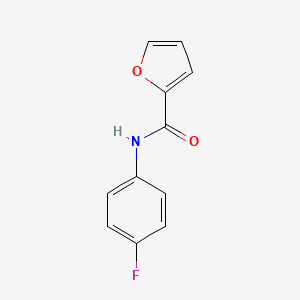![molecular formula C14H18FNO5S2 B2772975 4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride CAS No. 2305542-84-9](/img/structure/B2772975.png)
4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(9-Hydroxy-3-azabicyclo[331]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride is a complex organic compound featuring a bicyclic structure with significant potential in various scientific fields This compound is characterized by its unique azabicyclo[331]nonane framework, which is often found in biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride typically involves multiple steps:
-
Formation of the Azabicyclo[3.3.1]nonane Core: : This step often starts with the cyclization of appropriate precursors under radical or catalytic conditions. For instance, a SmI₂-mediated radical cyclization can be employed to construct the azabicyclo[3.3.1]nonane framework .
-
Introduction of the Hydroxy Group: : The hydroxy group can be introduced via selective oxidation reactions, often using reagents like mCPBA (meta-Chloroperoxybenzoic acid) or other oxidizing agents.
-
Sulfonylation: : The sulfonyl groups are typically introduced through sulfonyl chloride reagents in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The fluoride group can participate in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Common Reagents and Conditions
Oxidation: mCPBA, PCC (Pyridinium chlorochromate)
Reduction: Lithium aluminum hydride (LiAlH₄), DIBAL-H (Diisobutylaluminum hydride)
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products from these reactions include various functionalized derivatives of the original compound, such as sulfonamides, sulfonates, and fluorinated analogs.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme functions and signaling pathways. The azabicyclo[3.3.1]nonane core is particularly interesting for its potential interactions with biological macromolecules.
Medicine
In medicine, this compound and its derivatives may have therapeutic potential. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, making it a potential candidate for enzyme inhibition studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action for 4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride involves its ability to interact with biological targets through covalent bonding. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine or cysteine, leading to enzyme inhibition. This covalent modification can disrupt normal enzyme function and signaling pathways, providing a basis for its biological activity.
相似化合物的比较
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its use in catalytic oxidation of alcohols.
4-Hydroxy-TEMPO: Another nitroxyl radical used in oxidation reactions.
1-Methyl-2-azaadamantane-N-oxyl: Similar in structure but with different reactivity and applications.
Uniqueness
4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride stands out due to its dual sulfonyl and fluoride functionalities, which provide unique reactivity patterns not commonly found in similar compounds. This makes it a versatile intermediate for further chemical transformations and a valuable tool in both research and industrial applications.
属性
IUPAC Name |
4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5S2/c15-22(18,19)12-4-6-13(7-5-12)23(20,21)16-8-10-2-1-3-11(9-16)14(10)17/h4-7,10-11,14,17H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEDWDDVSADMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)C2O)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2772892.png)
![Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-](/img/structure/B2772893.png)
![N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B2772895.png)
![[2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2772896.png)
![methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B2772897.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2772902.png)

![Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate](/img/structure/B2772905.png)
![3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide](/img/structure/B2772907.png)
![2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone](/img/structure/B2772908.png)

![2-benzyl-4-[(4-tert-butylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2772910.png)

![N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2772915.png)
